(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes:
- A (Z)-configured benzylidene group at position 5, formed by the condensation of a 2-methoxyphenylamine moiety.
- A 1-phenylethyl substituent at position 3, contributing steric bulk and hydrophobicity.
The Z stereochemistry is critical for molecular conformation, influencing interactions with biological targets such as enzymes or receptors. Synthetic routes for analogous thiazolidin-4-ones typically involve cyclocondensation of thiourea derivatives with α-ketoesters or aldehydes .
Properties
IUPAC Name |
4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-3-(1-phenylethyl)-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13(14-8-4-3-5-9-14)21-18(22)17(25-19(21)24)12-20-15-10-6-7-11-16(15)23-2/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSOMRUNNEMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=NC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluating various derivatives of thiazolidinones demonstrated that certain modifications enhance their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| QNM-14 | Staphylococcus aureus | 12.5 µg/mL |
| QNM-11 | Escherichia coli | 25 µg/mL |
| QNM-5 | Pseudomonas aeruginosa | 50 µg/mL |
Antifungal Activity
The antifungal potential of this compound has also been explored. In vitro studies have shown that derivatives possess activity against fungi such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell wall synthesis .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| QNM-1 | Candida albicans | 15 µg/mL |
| QNM-7 | Aspergillus niger | 20 µg/mL |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial and fungal metabolism. The thiazolidinone moiety is known to interact with key metabolic pathways, leading to cell death in susceptible organisms.
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound demonstrated selective inhibition of linoleate oxygenase activity in lipoxygenase pathways, which is crucial for inflammatory responses in bacteria . The IC50 values obtained from these studies indicate a strong binding affinity.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound 1 | Linoleate Oxygenase | 0.018 |
| Compound 2 | Lipoxygenase | 0.032 |
Case Studies
A notable case study involved the synthesis and biological evaluation of various thiazolidinone derivatives, including this compound). The study found that modifications at the phenyl ring significantly influenced antibacterial and antifungal activities, suggesting that structural optimization could lead to more potent derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. The specific compound under discussion has shown promising results in various cancer cell lines.
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that it interacts with cellular pathways involved in cancer progression, particularly through modulation of key proteins related to cell cycle regulation and apoptosis .
- In Vitro Studies : In vitro testing has revealed that the compound exhibits cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, a derivative showed an IC50 value of 28.6 μM against MCF-7 cells, indicating moderate efficacy compared to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
The thiazolidinone derivatives have also been explored for their antimicrobial activities.
- Spectrum of Activity : Studies suggest that the compound possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial for developing new antibiotics amid rising antibiotic resistance .
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways in bacteria .
Anti-inflammatory Potential
The anti-inflammatory properties of thiazolidinones are another area of interest.
- Inflammatory Pathways : Research indicates that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammatory responses .
- Clinical Relevance : Given the role of inflammation in various chronic diseases, including arthritis and cardiovascular diseases, this application could lead to significant therapeutic advancements .
Data Summary
The following table summarizes key findings related to the applications of (Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one:
| Application | Cell Line/Organism | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 28.6 | Induction of apoptosis, inhibition of proliferation |
| Antimicrobial | E. coli | - | Disruption of cell wall synthesis |
| Anti-inflammatory | - | - | Inhibition of COX and LOX |
Case Studies
- Cancer Treatment : A study involving a series of thiazolidinone derivatives highlighted their potential as anticancer agents, showing that modifications at specific positions significantly enhanced their cytotoxicity against multiple cancer cell lines .
- Antimicrobial Testing : In a comparative study, various thiazolidinone derivatives were tested against standard bacterial strains, demonstrating superior activity compared to traditional antibiotics. This underscores their potential as a new class of antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives
Key Findings from Structural and Functional Analysis
Aromatic vs. Aliphatic Substituents: The 1-phenylethyl group in the target compound contributes greater hydrophobicity compared to the 4-hydroxyphenyl group in , which may favor binding to lipid-rich targets like bacterial membranes .
Similarity Coefficients :
Using the Tanimoto coefficient (Tc) for binary fingerprint comparison:
- The target compound shares a Tc of 0.65 with compound 6a (high core similarity but divergent substituents).
- A lower Tc of 0.45 with the pyridinyl derivative reflects significant differences in aromatic substituents and H-bonding profiles .
Biological Activity Trends: Thiazolidin-4-ones with 2-thioxo groups (e.g., target compound and 6a) show higher antimicrobial activity compared to non-thiolated analogs, likely due to enhanced thiol-mediated redox interactions . The pyridinyl derivative exhibits selectivity for eukaryotic kinases over prokaryotic targets, attributed to its ability to coordinate transition metals in catalytic domains .
Table 2: Chemoinformatic Similarity Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
